Deuterated Linoleic Acid Oxylipins LC-MS Mixture

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

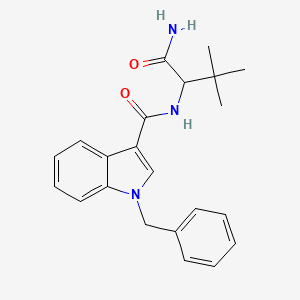

This mixture contains deuterated versions of oxylipin metabolites derived from linoleic acid. The mixture is supplied in an amber ampule in which the headspace has been purged with argon to prevent lipid oxidation. This product has been designed for direct use in LC-MS applications. This mixture is ideally suited for use as an internal standard in mass spectrometry applications. After opening, we recommend that the mixture be transferred immediately to a 1 ml glass screw cap vial, to prevent solvent evaporation, and stored at -20°C. The mixture should be discarded after multiple freeze/thaw cycles.

Applications De Recherche Scientifique

Metabolism and Tracking of Oxidized Fatty Acids

- Metabolism of Oxidized Linoleic Acid : A study by Watanabe et al. (2022) developed a protocol for controlled tetradeuteration of fatty acids, including oxidized linoleic acid. This method allows for precise tracking of these acids in LC-MS/MS analysis, providing insights into their metabolism.

Analytical Techniques and Quantification

- Quantification of Omega 3 and 6 Fatty Acids : Serafim et al. (2019) developed an LC-MS/MS-based assay for quantifying omega 3 and 6 fatty acids in human plasma, including linoleic acids (Serafim et al., 2019). This method offers sensitive and accurate quantification.

- Quantitative Profiling of Oxylipins : Strassburg et al. (2012) presented a comprehensive platform for quantitative oxylipin profiling using LC-MS/MS. This platform can evaluate approximately 100 oxylipins and has been applied in cardiac surgery (Strassburg et al., 2012).

Biological Functions and Applications

- Identification of Oxylipins with Antifungal Activity : Martin-Arjol et al. (2010) used LC-MS/MS to identify oxylipins in Pseudomonas 42A2 with antifungal activity (Martin-Arjol et al., 2010).

- Oxylipins as Negative Regulators in Fungi : Scala et al. (2014) studied the role of oxylipins produced by Linoleate Diol Synthase 1 (LDS1) in Fusarium verticillioides, finding they regulate growth and toxin production (Scala et al., 2014).

Methodological Advances

- Compatibility of Extraction Methods for NMR and LC/MS : Beltran et al. (2012) assessed different extraction protocols for metabolites suitable for both NMR and LC/MS analyses (Beltran et al., 2012).

- Regioselective Deuteration for MS Identification : Roe et al. (2014) demonstrated a method for regioselective deuteration of polyphenolic compounds to aid their identification in LC-MS (Roe et al., 2014).

Clinical and Disease Context

- Association with COVID-19 Severity : Karu et al. (2022) found that plasma oxylipins and their precursors, including those derived from linoleic acid, are strongly associated with COVID-19 severity and immune response markers (Karu et al., 2022).

Propriétés

Origine du produit |

United States |

|---|

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.